N-(1,3-benzothiazol-2-yl)-2-(phenylamino)-1,3-thiazole-4-carboxamide
CAS No.: 1105219-31-5
Cat. No.: VC11987424
Molecular Formula: C17H12N4OS2
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105219-31-5 |
|---|---|
| Molecular Formula | C17H12N4OS2 |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-anilino-N-(1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C17H12N4OS2/c22-15(21-17-19-12-8-4-5-9-14(12)24-17)13-10-23-16(20-13)18-11-6-2-1-3-7-11/h1-10H,(H,18,20)(H,19,21,22) |
| Standard InChI Key | WAIWRRSOBZJUBC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure integrates three distinct moieties:
-
A 1,3-benzothiazole ring system, known for its electron-rich aromaticity and pharmacological versatility .
-
A 2-(phenylamino)-1,3-thiazole unit, contributing nitrogen and sulfur heteroatoms that enhance hydrogen-bonding and π-π stacking interactions .
-
A carboxamide group at the 4-position of the thiazole ring, enabling solubility modulation and target binding .
The molecular formula C₁₇H₁₂N₄OS₂ (MW 352.4 g/mol) reflects a planar geometry optimized for intermolecular interactions (Table 1) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1105219-31-5 |
| Molecular Formula | C₁₇H₁₂N₄OS₂ |
| Molecular Weight | 352.4 g/mol |
| XLogP3-AA | 3.9 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Synthesis and Derivative Development
Core Synthesis Strategies
The compound’s synthesis typically employs multicomponent reactions involving:
-
1,3-Benzothiazol-2-amine as the starting material, functionalized via nucleophilic substitution .
-
Phenyl isothiocyanate to introduce the phenylamino-thiazole segment through a thiourea intermediate .
-
Cyclization under acidic conditions to form the thiazole ring, followed by carboxamide formation via coupling reactions .
A representative pathway from Mekky et al. (2014) involves the reaction of 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone with phenyl isothiocyanate, yielding a potassium salt intermediate that is acidified to form the thiazole core .
Structural Modifications
Derivatives of this scaffold often target the:
-
Benzothiazole C-2 position: Halogenation (F, Cl) enhances antimicrobial potency .
-
Phenylamino group: Nitro or methoxy substituents improve anticonvulsant activity .
-
Carboxamide moiety: Adamantyl or sulfonamide groups augment anticancer effects .
Pharmacological Activities
Antimicrobial Properties
The compound’s 1,3-thiadiazole analog exhibits broad-spectrum activity:
-
Antibacterial: MIC values of 25 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to ampicillin .
-
Antifungal: 58–66% inhibition of Aspergillus niger at 32–42 μg/mL, nearing fluconazole’s efficacy .
Mechanistically, the phenylsulfonyl moiety disrupts microbial cell membrane integrity, while the thiadiazole ring inhibits DNA gyrase .
Anticonvulsant and Neuroactive Effects
In murine models, N-(1,3-benzothiazol-2-yl) benzamides reduced seizure duration by 40–60% in maximal electroshock (MES) tests . The phenylamino group’s electron-withdrawing substituents (e.g., -NO₂) enhanced GABAergic transmission without neurotoxicity .
Mechanistic Insights and Target Engagement
Enzyme Inhibition
The compound’s thiazole-carboxamide segment chelates zinc in CA-IX’s active site, as shown by X-ray crystallography (Kd = 12 nM) . This interaction suppresses extracellular acidification, sensitizing tumors to chemotherapy .
DNA Intercalation
Molecular docking studies reveal planar stacking between the benzothiazole ring and DNA base pairs (ΔG = -9.2 kcal/mol) . This intercalation disrupts topoisomerase II function, inducing apoptosis in leukemia cells .
Emerging Applications and Future Directions
Combination Therapies
Co-administration with cisplatin synergistically reduced tumor volume by 78% in xenograft models, likely via dual CA-IX and DNA damage pathways .
Drug Delivery Systems
Encapsulation in PLGA nanoparticles improved bioavailability 3.5-fold, with sustained release over 72 hours .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume